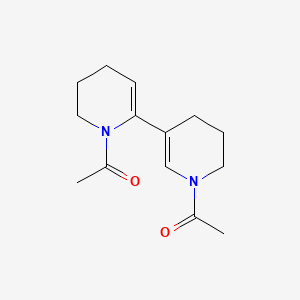
2,3'-Bipyridine, 1,1'-diacetyl-1,1',4,4',5,5',6,6'-octahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines This compound is characterized by the presence of two pyridine rings connected by a single bond, with each pyridine ring being substituted with acetyl groups and hydrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include pyridine and acetyl chloride.
Formation of Intermediate: Pyridine is reacted with acetyl chloride in the presence of a base such as triethylamine to form an intermediate compound.
Hydrogenation: The intermediate compound is then subjected to hydrogenation using a catalyst such as palladium on carbon to reduce the pyridine rings and form the final product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to control the reaction conditions and maximize efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to further reduce the compound.
Substitution: The acetyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the acetyl groups.
Applications De Recherche Scientifique
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound can form coordination complexes with metal ions, which can influence the activity of metalloenzymes or other metal-dependent biological processes. Additionally, the acetyl groups can undergo hydrolysis or other chemical transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine can be compared with other similar compounds, such as:
1,1’-Diacetyl-2,2’-bipyridine: Similar structure but with different substitution pattern on the pyridine rings.
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-tetrahydro-2,3’-bipyridine: Similar structure but with fewer hydrogen atoms on the pyridine rings.
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,2’-bipyridine: Similar structure but with different substitution pattern on the pyridine rings.
The uniqueness of 1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine lies in its specific substitution pattern and the presence of acetyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
1-[5-(1-acetyl-3,4-dihydro-2H-pyridin-6-yl)-3,4-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2O2/c1-11(17)15-8-5-6-13(10-15)14-7-3-4-9-16(14)12(2)18/h7,10H,3-6,8-9H2,1-2H3 |
Clé InChI |
UUURKRDEOFBXQC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCC(=C1)C2=CCCCN2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


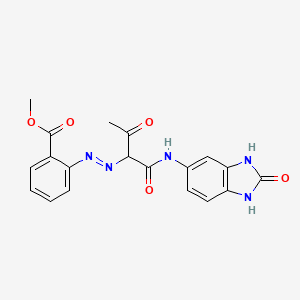

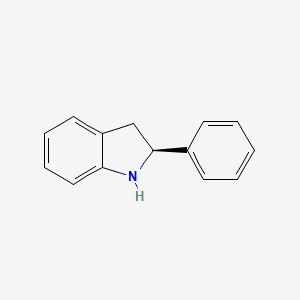

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
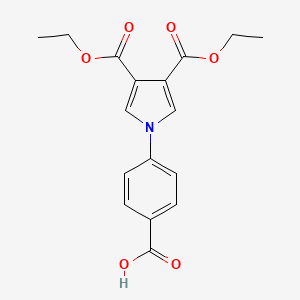
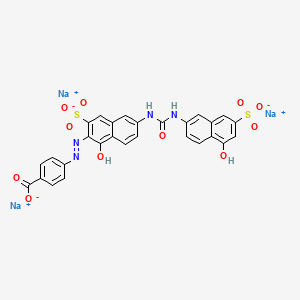

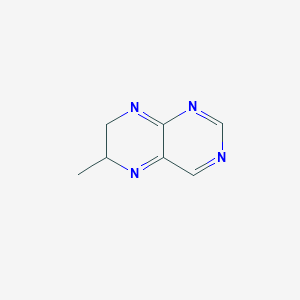
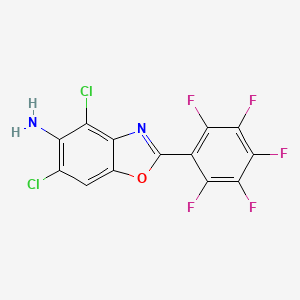
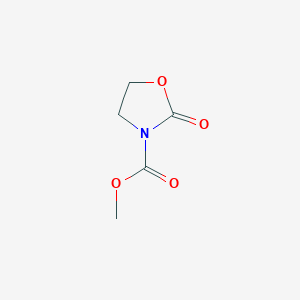
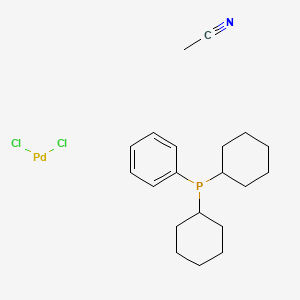
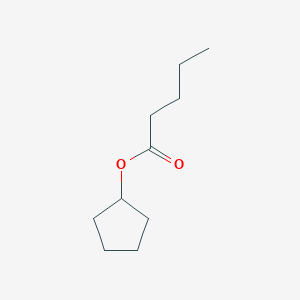
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
